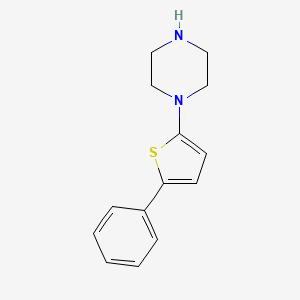

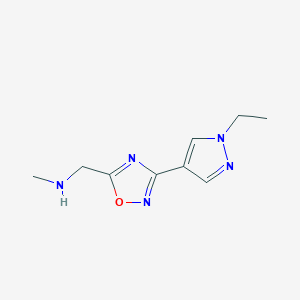

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which “4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide” is a part of, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Kinase Inhibitors

Piperazine derivatives are often utilized as kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and the regulation of various cellular processes. By inhibiting specific kinases, researchers can study the pathways involved in diseases such as cancer and develop targeted therapies. The structural flexibility and the presence of nitrogen atoms in piperazine rings make them suitable for binding to kinase active sites, potentially leading to the development of new therapeutic agents.

Receptor Modulators

The compound can act as a receptor modulator . Receptors are proteins on the cell surface or within cells that bind to ligands, such as hormones, neurotransmitters, or drugs, to initiate a physiological response. Piperazine derivatives can modulate receptor activity, either by mimicking the action of the natural ligand or by blocking the receptor, thus providing insights into receptor function and offering a pathway to drug development.

Synthetic Methodologies

In the realm of synthetic chemistry, piperazine-containing compounds are synthesized using various methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation . These methods are essential for creating complex molecules for pharmaceutical applications, and the piperazine moiety’s chemical reactivity facilitates its incorporation into diverse molecules.

Pharmacokinetic Property Optimization

Piperazine derivatives are known to impact the pharmacokinetic properties of drugs . They can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) of therapeutic molecules. This optimization is crucial for enhancing the efficacy and reducing the side effects of drugs.

Structural Scaffold

The piperazine ring serves as a structural scaffold in drug design . It allows for the proper arrangement of pharmacophoric groups, which are the parts of the molecule responsible for its biological activity. This scaffolding role is vital for the interaction of the drug with its target macromolecules, such as enzymes or receptors.

PROTAC Development

Lastly, piperazine derivatives like 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide are used in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The piperazine moiety can serve as a semi-flexible linker in PROTAC molecules, influencing the degradation kinetics and ADMET properties of the compound.

properties

IUPAC Name |

4-(thiolan-3-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXBKRJFRMYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)

![1-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478659.png)

![1-propyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478661.png)

![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)

![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)